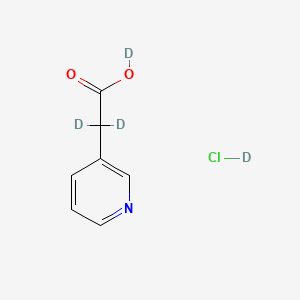

3-Pyridylacetic acid-D4 hydrochloride

Description

Nomenclature and Structural Context within Pyridine (B92270) Derivatives

3-Pyridylacetic acid-D4 hydrochloride belongs to the vast and versatile family of pyridine derivatives. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry and materials science. nih.govshu.ac.ukfu-berlin.decdnsciencepub.com The non-deuterated parent compound, 3-Pyridylacetic acid, also known by its IUPAC name 2-(pyridin-3-yl)acetic acid, features an acetic acid group attached to the third position of the pyridine ring. nih.gov The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable characteristic for a chemical standard. medchemexpress.com

The "-D4" designation in this compound signifies that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic substitution is the key to its specialized applications in research.

Significance of Deuterium Labeling in Chemical and Biological Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, making it approximately twice as heavy as protium (B1232500) (¹H). nih.gov This mass difference, while not significantly altering the compound's chemical properties, imparts distinct physical characteristics that are invaluable in various research domains. nih.gov

The primary utility of deuterium-labeled compounds like this compound lies in their application as internal standards in mass spectrometry-based quantitative analysis. google.com In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard is added to a biological sample (e.g., urine or plasma) at a known concentration. fu-berlin.degoogle.com Since the labeled and unlabeled compounds have nearly identical chemical behavior, they co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer. However, due to the mass difference, they produce distinct signals, allowing for precise and accurate quantification of the target analyte by comparing the signal intensities. google.com This method effectively corrects for any sample loss during preparation or variations in instrument response.

Furthermore, deuterium labeling can be instrumental in elucidating metabolic pathways and reaction mechanisms. By tracking the fate of the deuterium-labeled compound within a biological system, researchers can identify metabolites and understand the transformations a molecule undergoes. nih.gov

Historical Perspectives on 3-Pyridylacetic Acid Research

The research history of 3-Pyridylacetic acid is intrinsically linked to the study of nicotine (B1678760) and other tobacco alkaloids. It has been identified as a breakdown product of nicotine metabolism in mammals. shu.ac.uknih.gov Early research focused on its synthesis and characterization. For instance, historical methods for preparing 3-pyridylacetic acid hydrochloride involved multi-step processes, often starting from precursors like 3-acetylpyridine (B27631) and employing reactions such as the Willgerodt reaction. google.combioscientifica.com Over the years, more streamlined and efficient synthesis routes have been developed. google.combioscientifica.com

A significant area of investigation has been its role as a metabolite. Studies have shown that 3-pyridylacetic acid is an end product of the phase I metabolism of nicotine. shu.ac.uk It is also a major metabolite of myosmine (B191914), another tobacco alkaloid found in various foods. fu-berlin.de This metabolic context has made 3-pyridylacetic acid a biomarker for tobacco exposure.

Beyond its role as a metabolite, 3-pyridylacetic acid has served as a versatile building block in medicinal chemistry. Its structure has been utilized as a key intermediate in the synthesis of various pharmaceutical compounds, including those for treating skeletal disorders. cdnsciencepub.com

Research Trajectories and Current Academic Relevance of the Deuterated Analogue

The current academic and industrial relevance of this compound is predominantly as a certified reference material and internal standard for quantitative bioanalysis. acs.org Its application is crucial in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of nicotine and related compounds. nih.gov

In the field of toxicology and environmental health, accurate measurement of nicotine metabolites in biological fluids is essential for assessing exposure to tobacco smoke. Studies quantifying various nicotine metabolites, including the parent compound, cotinine (B1669453), and trans-3′-hydroxycotinine, rely on deuterated internal standards to ensure the reliability of their findings. medchemexpress.comgoogle.com The use of this compound allows for the precise quantification of its non-labeled counterpart, providing a more complete picture of nicotine's metabolic fate. medchemexpress.com

Recent research in drug discovery has also highlighted the importance of pyridineacetic acid derivatives. For example, derivatives of this scaffold have been investigated as potential inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes. researchgate.net While these studies may not directly use the D4 analogue for therapeutic purposes, the development of such drugs necessitates robust bioanalytical methods where labeled standards like this compound are indispensable for accurate quantification in preclinical and clinical trials.

Compound Data Tables

This compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄D₄ClNO₂ | nih.gov |

| Molecular Weight | 177.62 g/mol | nih.gov |

| CAS Number | 1219802-37-5 | nih.gov |

| Form | Solid | N/A |

| Application | Labeled internal standard | nih.govacs.org |

3-Pyridylacetic Acid Hydrochloride (Non-deuterated)

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈ClNO₂ | medchemexpress.com |

| Molecular Weight | 173.60 g/mol | medchemexpress.comgoogle.com |

| CAS Number | 6419-36-9 | medchemexpress.comgoogle.com |

| Melting Point | 161-163 °C | medchemexpress.comgoogle.com |

| Appearance | White to beige crystalline powder | researchgate.net |

| Solubility | Highly soluble in water | medchemexpress.com |

3-Pyridylacetic Acid (Free Base)

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇NO₂ | nih.gov |

| Molecular Weight | 137.14 g/mol | nih.gov |

| CAS Number | 501-81-5 | nih.gov |

| IUPAC Name | 2-(pyridin-3-yl)acetic acid | nih.gov |

| Description | A metabolite of nicotine and other tobacco alkaloids | shu.ac.uknih.gov |

Precursor Synthesis and Derivatization Approaches

The foundational step in the synthesis of this compound is the efficient construction of the 3-pyridylacetic acid molecule. Various synthetic strategies have been developed to achieve this, starting from readily available pyridine derivatives.

Several established routes are employed for the production of 3-pyridylacetic acid. These methods often commence with precursors such as 3-methylpyridine (3-picoline), 3-vinylpyridine (B15099), or nicotinic acid derivatives .

One common industrial approach involves the oxidation of 3-methylpyridine . Another robust method starts from nicotinic acid, which is converted to its ethyl ester. This is followed by a series of reactions including reduction, chlorination, and cyanation, ultimately yielding 3-pyridylacetonitrile. Hydrolysis of the nitrile group then affords 3-pyridylacetic acid guidechem.com. A further strategy utilizes 3-vinylpyridine, which can be reacted with morpholine and sulfur, followed by hydrolysis with hydrochloric acid to yield the desired product google.com.

A laboratory-scale synthesis might involve the reaction of 2-(pyridin-3-yl)acetic acid hydrochloride with a base, such as potassium hydroxide in ethanol, to neutralize the hydrochloride and precipitate the free acid chemicalbook.com.

Table 1: Comparison of Selected Synthetic Routes to 3-Pyridylacetic Acid

| Starting Material | Key Intermediates | Advantages | Disadvantages |

| 3-Methylpyridine | 3-Pyridylacetonitrile | Readily available starting material | May require harsh oxidation conditions |

| Nicotinic Acid | Ethyl nicotinate, 3-pyridylacetonitrile | Well-established route | Involves multiple steps and potentially toxic reagents like potassium cyanide guidechem.com |

| 3-Vinylpyridine | 3-Pyridyl thioacid morpholine | Shorter reaction sequence | Availability and stability of the starting material may be a concern |

Modern organic synthesis has introduced more sophisticated and efficient methods for the preparation of pyridylacetic acid and its analogues. These advanced routes often offer improved yields, milder reaction conditions, and greater functional group tolerance.

One notable advancement is the development of three-component synthesis strategies. These methods allow for the rapid assembly of complex molecules from simple starting materials in a single operation, thereby increasing efficiency . Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of pyridylacetic acid derivatives, enabling the formation of carbon-carbon bonds with high precision.

Furthermore, one-pot reaction strategies are being increasingly employed to enhance efficiency by minimizing intermediate purification steps . These advanced methodologies are instrumental in the synthesis of a diverse range of pyridylacetic acid analogues for various research applications.

Strategies for Deuterium Labeling in the Pyridine Ring System

The introduction of deuterium atoms into the pyridine ring of 3-pyridylacetic acid is a critical step in the synthesis of the target compound. This isotopic labeling is achieved through specific chemical reactions that facilitate the exchange of hydrogen for deuterium.

The incorporation of deuterium into the pyridine ring can be achieved through several mechanisms, largely dependent on the reaction conditions and the catalysts employed. One common mechanism involves electrophilic substitution, where a deuterium source acts as the electrophile, replacing a hydrogen atom on the aromatic ring.

Another prevalent mechanism is hydrogen-deuterium exchange catalyzed by transition metals, such as palladium or iridium. In these reactions, the metal catalyst facilitates the activation of C-H bonds, allowing for their cleavage and subsequent reaction with a deuterium source. The choice of catalyst and ligands can influence the position of deuteration on the pyridine ring.

Base-catalyzed deuterium exchange is also a viable method. In this approach, a strong base removes a proton from the pyridine ring, generating a carbanion that then reacts with a deuterium source, such as deuterated water (D₂O) or deuterated solvents.

Achieving regioselectivity—the specific placement of deuterium atoms at desired positions—is crucial in the synthesis of isotopically labeled compounds. For 3-pyridylacetic acid, the goal is to introduce four deuterium atoms onto the pyridine ring, resulting in a "D4" labeled compound.

Various techniques can be employed to control the regioselectivity of deuteration. The electronic properties of the pyridine ring, with its electron-withdrawing nitrogen atom, influence the reactivity of the different ring positions. The presence of the acetic acid side chain at the 3-position further directs the substitution pattern.

Transition metal-catalyzed C-H activation offers a high degree of control over the position of deuteration. By using specific directing groups, it is possible to guide the catalyst to activate and deuterate specific C-H bonds. Additionally, the choice of reaction conditions, including the solvent, temperature, and deuterium source, can be optimized to favor deuteration at the desired positions of the pyridine ring. For the synthesis of 3-Pyridylacetic acid-D4, a method that facilitates exchange at the 2, 4, 5, and 6 positions of the pyridine ring would be employed.

Purification and Characterization of Deuterated Products for Research Applications

Following the synthesis and deuterium labeling, the resulting this compound must be purified to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. Subsequent characterization is then essential to confirm the identity, purity, and extent of deuteration of the final product.

Common purification techniques for compounds like 3-pyridylacetic acid and its deuterated analogue include recrystallization and chromatography. Recrystallization from a suitable solvent system, such as ethanol or water/ethanol mixtures, can be effective in obtaining a highly pure crystalline product guidechem.com. Chromatographic methods, such as high-performance liquid chromatography (HPLC), are also employed for purification and purity assessment sielc.com.

The characterization of this compound relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the structure and assessing the degree of deuteration. In the spectrum of the deuterated compound, the signals corresponding to the protons on the pyridine ring would be significantly diminished or absent, confirming their replacement by deuterium. The remaining signals, such as those for the methylene (B1212753) protons of the acetic acid side chain, would be present. For the non-deuterated 3-pyridylacetic acid hydrochloride in DMSO-d₆, characteristic proton signals appear at approximately 8.94, 8.89, 8.58, 8.10, and 4.01 ppm chemicalbook.com. In the D4 analogue, the signals in the aromatic region (around 8-9 ppm) would be expected to be absent.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm the incorporation of deuterium. The molecular weight of this compound is 177.62 g/mol , which is higher than that of the non-deuterated version (173.60 g/mol ) due to the presence of four deuterium atoms hoelzel-biotech.com. High-resolution mass spectrometry can provide a precise mass measurement, further confirming the elemental composition. The mass spectrum of the non-deuterated compound shows characteristic fragmentation patterns that can be compared with the deuterated analogue to understand the position of the deuterium labels nih.govmassbank.eu.

Table 2: Analytical Characterization Data for 3-Pyridylacetic Acid Hydrochloride and its D4 Analogue

| Property | 3-Pyridylacetic Acid Hydrochloride | This compound |

| Molecular Formula | C₇H₇NO₂ · HCl | C₇H₃D₄NO₂ · HCl |

| Molecular Weight | 173.60 g/mol | 177.62 g/mol hoelzel-biotech.com |

| ¹H NMR (DMSO-d₆, ppm) | ~8.94, 8.89, 8.58, 8.10 (aromatic), 4.01 (methylene) chemicalbook.com | Aromatic signals absent, ~4.01 (methylene) |

| Mass Spectrum (m/z) | Expected molecular ion peak corresponding to the non-deuterated structure nih.govmassbank.eu | Expected molecular ion peak shifted by +4 mass units |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8ClNO2 |

|---|---|

Molecular Weight |

177.62 g/mol |

IUPAC Name |

(2H)chlorane;deuterio 2,2-dideuterio-2-pyridin-3-ylacetate |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2 |

InChI Key |

XVCCOEWNFXXUEV-BONYUCOBSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CN=CC=C1)C(=O)O[2H].[2H]Cl |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O.Cl |

Origin of Product |

United States |

Metabolic Studies and Biochemical Pathway Elucidation

Role as a Metabolic Product of Nicotine (B1678760) and Tobacco Alkaloids

3-Pyridylacetic acid is recognized as a terminal breakdown product of nicotine and other related tobacco alkaloids. targetmol.commedchemexpress.comnih.govmedchemexpress.com Its presence in biological fluids is a reliable indicator of exposure to tobacco products. The deuterated analogue, 3-Pyridylacetic acid-D4 hydrochloride, is not a natural metabolite but a synthetic compound designed for use as an internal standard in quantitative analyses.

The non-deuterated form, 3-pyridylacetic acid, has been identified as a mammalian metabolite of nicotine since the 1960s. nih.gov It is a known human xenobiotic metabolite, detected in various biological matrices. nih.gov Research using animal models, such as Wistar rats, has been instrumental in confirming the metabolic pathways leading to its formation from various tobacco alkaloids. nih.govaacrjournals.org These studies typically involve administering a parent alkaloid and subsequently identifying the resulting metabolites in urine and feces through techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govaacrjournals.org 3-Pyridylacetic acid is consistently identified as a significant urinary metabolite in these models. nih.govnih.gov

The metabolic journey from nicotine to 3-pyridylacetic acid is a multi-step process involving several enzymatic reactions. While nicotine itself is primarily metabolized to cotinine (B1669453) via cytochrome P450 enzymes, particularly CYP2A6 clinpgx.orgmdpi.com, other pathways and other alkaloids contribute to the formation of 3-pyridylacetic acid.

One significant pathway involves the 2'-oxidation of nicotine, which leads to intermediates such as 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.govnih.gov These intermediates are then further processed to yield 3-pyridylacetic acid. nih.gov While CYP2A6 is the primary enzyme for the major nicotine metabolism pathway (5'-oxidation), it does not appear to be a significant catalyst of the 2'-oxidation pathway in smokers. nih.gov The metabolism of other tobacco alkaloids is also a key source.

Investigation of Myosmine (B191914) Metabolism and Related Compounds

Myosmine, a tobacco alkaloid also found in various foods, is a significant precursor to 3-pyridylacetic acid. nih.govhmdb.ca Studies on the metabolism of myosmine in Wistar rats have shown that 3-pyridylacetic acid is one of the two major urinary metabolites. nih.govaacrjournals.org In these studies, following the administration of radio-labeled myosmine, researchers identified the distribution of metabolites, providing quantitative insights into the metabolic fate of this alkaloid. 3-Pyridylacetic acid accounted for a substantial portion of the excreted radioactivity, highlighting this conversion as a primary metabolic route for myosmine. nih.govhmdb.ca

The table below summarizes the major urinary metabolites identified in a study of myosmine metabolism in Wistar rats. nih.gov

| Metabolite | Relative Abundance in Urine (%) |

| 4-oxo-4-(3-pyridyl)butyric acid | 50-63% |

| 3-Pyridylacetic acid | 20-26% |

| 3-Pyridylmethanol | 3-5% |

| 3'-Hydroxymyosmine | 2% |

| 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) | 1-3% |

This interactive table is based on data from studies on myosmine metabolism in Wistar rats. nih.gov

Comparative Metabolic Profiling with Non-Deuterated 3-Pyridylacetic Acid

A direct comparative in vivo metabolic study of this compound versus its non-deuterated counterpart is not the primary focus of its use. The strategic placement of deuterium (B1214612) atoms (a technique known as precision deuteration) can, in some therapeutic drug candidates, significantly alter metabolic pathways by strengthening carbon-hydrogen bonds at sites of enzymatic attack, thereby slowing metabolism and improving pharmacokinetic profiles. scispace.comnih.gov

However, the principal application of this compound in research is not as a therapeutically modified agent, but as an ideal internal standard for bioanalytical assays. In mass spectrometry, an internal standard that is chemically identical to the analyte but has a different mass is required for accurate quantification. The D4 version co-elutes with the non-deuterated 3-pyridylacetic acid during chromatography but is distinguishable by the mass spectrometer due to its higher mass. This allows for precise correction of any analyte loss during sample preparation and variations in instrument response, enabling highly accurate measurement of the non-deuterated compound in biological samples. mdpi.com

Applications in Metabolic Flux Analysis and Tracing Experiments

Metabolic flux analysis and isotope tracing are powerful techniques used to map the flow of atoms through metabolic pathways. nih.govnih.gov These experiments rely on introducing isotopically labeled substrates into a biological system and tracking the appearance of the label in downstream metabolites.

While this compound itself is typically not the tracer substrate, its role as an internal standard is crucial for the success of these experiments. For instance, if researchers were to administer ¹³C-labeled nicotine to trace its metabolic fate, they would need to accurately quantify the resulting ¹³C-labeled and unlabeled 3-pyridylacetic acid. By adding a known amount of this compound to each sample, they can achieve the precise and accurate quantification necessary to calculate metabolic flux rates and pathway contributions. biorxiv.org This application is fundamental for distinguishing between endogenous levels of a metabolite and those produced from an administered labeled precursor.

Implications for Biochemical Pathway Reconstruction

The accurate reconstruction of complex biochemical pathways, such as those involved in the metabolism of tobacco alkaloids, depends on reliable quantitative data. The use of this compound as an internal standard provides the analytical rigor required to build confident models of these pathways. By enabling precise measurement of the terminal metabolite, 3-pyridylacetic acid, researchers can:

Quantify the metabolic output of various precursor alkaloids like nicotine and myosmine. nih.gov

Assess the relative importance of different enzymatic routes leading to its formation. nih.gov

Determine how factors such as genetics or co-exposure to other substances influence the metabolic profile of tobacco alkaloids.

Ultimately, the availability of stable isotope-labeled standards like this compound is a cornerstone of modern metabolomics, facilitating the detailed mapping of metabolic networks that are critical for toxicology and pharmacology.

Analytical Research Applications and Method Development

Development of Quantitative Analytical Methods Utilizing Deuterated Standards

The fundamental principle behind using a deuterated standard like 3-Pyridylacetic acid-D4 hydrochloride is to provide a reliable internal reference for the quantification of its non-deuterated counterpart. texilajournal.com The near-identical chemical and physical properties of the analyte and its deuterated version ensure they behave similarly during sample extraction, derivatization, and chromatographic separation. chromforum.org However, their mass difference allows for distinct detection by a mass spectrometer, enabling precise correction for any sample loss or matrix-induced signal suppression or enhancement. nih.gov

Chromatographic Separations (e.g., HPLC, GC) with Mass Spectrometric Detection

Quantitative analysis of 3-pyridylacetic acid, particularly at low concentrations, is optimally achieved by coupling chromatographic separation with mass spectrometric detection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most prevalent technique for the analysis of non-volatile, polar compounds like 3-pyridylacetic acid in complex matrices. A typical HPLC-MS/MS method would involve:

Chromatographic Separation: Reversed-phase chromatography is commonly employed. For instance, a C18 column can be used to separate 3-pyridylacetic acid from other components in the sample matrix. rjptonline.org Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often utilized to achieve efficient separation. rjptonline.org While a specific method for 3-pyridylacetic acid using its D4-labeled standard is not readily available in published literature, a method for its structural isomer, 2-pyridylacetic acid, utilized a C18 column with a gradient of acetonitrile and water, demonstrating the feasibility of this approach. researchgate.net

Mass Spectrometric Detection: Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analyte and its deuterated internal standard are detected using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. rjptonline.org For 3-pyridylacetic acid, the precursor ion would be its protonated molecule [M+H]⁺, which is then fragmented to produce a specific product ion for quantification. A similar transition would be monitored for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a derivatization step is necessary to convert the non-volatile 3-pyridylacetic acid into a more volatile and thermally stable compound. This is a common requirement for the analysis of organic acids by GC-MS. chromforum.org While a specific GC-MS method using this compound is not detailed in the literature, the general approach would involve derivatization followed by separation on a capillary column and detection by mass spectrometry.

Method Validation and Quality Control Protocols

Any quantitative analytical method developed for pharmaceutical or bioanalytical applications must undergo rigorous validation to ensure its reliability. nih.gov According to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), a full validation of a bioanalytical method includes the following parameters:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks should be observed at the retention time of the analyte and internal standard. |

| Linearity and Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | The correlation coefficient (r²) should be ≥ 0.99. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should not deviate by more than ±15% from the initial concentration under various storage and handling conditions. |

The use of this compound as an internal standard is integral to meeting these stringent validation requirements, particularly for accuracy and precision.

Use as an Internal Standard in Bioanalytical Assays

In bioanalytical assays, which involve the quantification of drugs and their metabolites in biological matrices such as plasma, urine, or tissue, the use of a stable isotope-labeled internal standard is the gold standard. texilajournal.com The complexity of these matrices can lead to significant variability in analyte recovery during sample preparation and can cause matrix effects (ion suppression or enhancement) during mass spectrometric analysis. nih.gov

This compound is an ideal internal standard for the quantification of 3-pyridylacetic acid in such assays because:

It co-elutes with the analyte, ensuring that it experiences the same matrix effects. chromforum.org

Its chemical properties are virtually identical to the analyte, leading to similar extraction recovery. texilajournal.com

The mass difference of four daltons provides a clear distinction from the analyte in the mass spectrometer, preventing cross-talk or interference.

A validated LC-MS/MS method for the determination of risedronate in human plasma utilized a deuterated internal standard (risedronate-d4) to achieve high accuracy and precision, with a lower limit of quantification of 0.2 ng/mL. nih.gov This exemplifies the successful application of a deuterated internal standard for a related compound, underscoring the expected utility of this compound in similar bioanalytical contexts.

Application in Impurity Profiling and Reference Standard Generation

The control of impurities is a critical aspect of pharmaceutical quality control. nih.gov 3-Pyridylacetic acid is a known impurity of Risedronate Sodium, a bisphosphonate medication used to treat osteoporosis. sepscience.com It is listed as "Risedronate EP Impurity D" in pharmacopoeias. sepscience.comsigmaaldrich.com

Identification as a Key Impurity of Pharmaceutical Compounds (e.g., Risedronate Sodium)

3-Pyridylacetic acid can arise as a starting material or an intermediate in the synthesis of Risedronate Sodium. sepscience.com Its presence in the final drug product must be monitored and controlled to ensure the safety and efficacy of the medication. The hydrochloride salt form is often used as a reference standard for this purpose.

Analytical Challenges in Impurity Quantitation

The quantification of impurities at low levels presents several analytical challenges: texilajournal.com

Low Concentration Levels: Impurities are often present at very low concentrations (e.g., parts per million) relative to the active pharmaceutical ingredient (API). This necessitates highly sensitive analytical methods to achieve the required limits of detection (LOD) and quantification (LOQ).

Matrix Interference: The high concentration of the API can interfere with the detection of the impurity, a phenomenon known as matrix effect. This can suppress or enhance the impurity's signal, leading to inaccurate quantification.

Chromatographic Resolution: Achieving baseline separation between the main API peak and the much smaller impurity peak can be challenging, especially if their chemical structures are similar.

The use of this compound as an internal standard in an LC-MS/MS method can effectively address these challenges by compensating for matrix effects and improving the accuracy of quantification at low levels.

Trace Analysis in Complex Biological and Environmental Matrices

The determination of trace levels of 3-pyridylacetic acid in complex matrices, such as urine, plasma, and environmental water samples, is frequently accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In these methods, this compound is employed as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte (3-PAA), ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass due to the four deuterium (B1214612) atoms allows it to be distinguished from the native analyte by the mass spectrometer.

The primary role of this compound is to compensate for any loss of analyte during sample preparation and for variations in instrument response. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, the ratio of the analyte to the internal standard can be used for accurate quantification. This isotope dilution technique is fundamental for robust and reliable bioanalytical methods.

Research in the analysis of tobacco biomarkers often involves the quantification of a panel of nicotine (B1678760) metabolites. nih.govcdc.gov In such studies, a mixture of isotopically labeled internal standards is typically used, with each standard corresponding to a specific analyte. For instance, in the analysis of minor tobacco alkaloids in smokers' urine, deuterated analogs of nornicotine, anatabine, and anabasine (B190304) are used. nih.gov Similarly, this compound would be the internal standard of choice for the accurate measurement of 3-PAA.

The development of these analytical methods requires careful optimization of several parameters, including sample extraction techniques (e.g., solid-phase extraction or liquid-liquid extraction), chromatographic conditions, and mass spectrometric settings. The goal is to achieve low limits of quantification (LOQ), high selectivity, and excellent reproducibility.

Table 1: Illustrative Parameters for LC-MS/MS Analysis of 3-Pyridylacetic Acid using this compound as an Internal Standard

| Parameter | Typical Conditions |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 2.5 µm particle size, 3 mm × 150 mm) frontiersin.org |

| Mobile Phase | Gradient elution with methanol (B129727) and water containing an additive like formic acid or ammonium (B1175870) formate (B1220265) frontiersin.org |

| Flow Rate | 0.3 - 0.6 mL/min frontiersin.org |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (3-PAA) | To be determined based on molecular weight |

| Product Ion (3-PAA) | To be determined based on fragmentation |

| Precursor Ion (3-PAA-D4) | To be determined based on molecular weight |

This table presents a generalized set of parameters. Actual conditions would need to be optimized for specific instrumentation and sample types.

Advancements in Isotope Dilution Mass Spectrometry for Precision Measurement

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision in quantitative analysis. The use of this compound is a direct application of the principles of IDMS. This method significantly enhances the quality of data in pharmacokinetic, toxicological, and environmental monitoring studies involving 3-pyridylacetic acid.

The precision of IDMS stems from the fact that the measurement is based on the ratio of two signals (analyte and labeled standard) that are affected proportionally by most sources of error. This ratiometric measurement corrects for a wide range of potential inconsistencies, from pipetting errors during sample preparation to fluctuations in the mass spectrometer's performance.

Advancements in mass spectrometry instrumentation, such as the development of high-resolution mass spectrometers (e.g., Orbitrap and Time-of-Flight systems), have further improved the precision and selectivity of IDMS methods. rsc.org These instruments can resolve isobaric interferences, which are compounds with the same nominal mass as the analyte, thereby ensuring that the measured signal is truly representative of the compound of interest. While traditional triple quadrupole mass spectrometers operating in MRM mode offer excellent sensitivity and are widely used, high-resolution instruments provide an additional layer of confidence in the analytical results. nih.gov

The application of IDMS with this compound is crucial for establishing reference measurement procedures and for the certification of reference materials. These are essential for ensuring the comparability and traceability of analytical results across different laboratories and over time.

Table 2: Advantages of Using this compound in Isotope Dilution Mass Spectrometry

| Advantage | Description |

|---|---|

| High Accuracy | Corrects for analyte loss during sample preparation and analysis, leading to more accurate quantification. |

| High Precision | Minimizes the impact of variations in instrument performance and sample handling, resulting in highly reproducible data. rsc.org |

| Matrix Effect Compensation | The internal standard experiences similar matrix effects (ion suppression or enhancement) as the analyte, allowing for their correction. |

| Improved Method Robustness | The method becomes less susceptible to minor variations in experimental conditions. |

| Definitive Quantification | IDMS is considered a primary ratio method, capable of providing highly accurate and traceable results. |

Mechanistic Investigations and Research Tool Applications

Exploration of Biological Activities and Molecular Interactions

While specific biological activities of 3-Pyridylacetic acid-D4 hydrochloride are not extensively documented in publicly available research, the known interactions of its non-deuterated form provide a basis for its potential applications in research. 3-Pyridylacetic acid and its derivatives have been investigated for their interactions with various biological targets.

Nicotinate phosphoribosyltransferase (NAPRT) is a key enzyme in the salvage pathway of NAD+ synthesis, a critical coenzyme for cellular metabolism. nih.gov Inhibition of NAPRT is being explored as a potential therapeutic strategy in cancer, as some tumors rely on this pathway for survival. nih.gov While some pyridyl-containing compounds have been investigated as NAPRT inhibitors, there is currently no specific research available that details the inhibitory activity of this compound against NAPRT. However, its structural similarity to nicotinic acid, the substrate for NAPRT, suggests its potential as a research tool to study the enzyme's active site and mechanism of action. The deuterated compound could be used in competitive binding assays to understand how different moieties on the pyridine (B92270) ring influence binding affinity and inhibitory potential.

The field of anticancer drug design often utilizes pyridine-based scaffolds due to their ability to interact with various biological targets. nih.gov Research has shown that some N-heteroaryl acetic acid salts exhibit anticancer activity. nih.gov Although direct anticancer studies on this compound are not currently available, its non-deuterated parent compound and its derivatives serve as building blocks in the synthesis of molecules with potential therapeutic properties. The deuterated form could be synthesized into more complex potential anticancer agents to evaluate how isotopic labeling at the acetic acid moiety affects their metabolic stability and, consequently, their anticancer efficacy and pharmacokinetic profile.

Utility in Drug Metabolism and Pharmacokinetic (DMPK) Research

The most direct and established application for this compound is within the realm of Drug Metabolism and Pharmacokinetic (DMPK) studies. The presence of deuterium (B1214612) provides a unique analytical handle to trace the fate of the molecule within a biological system. medchemexpress.com

| Metabolite Profile | Altered | Metabolic shunting to other pathways not involving C-D bond cleavage. |

This table presents generalized potential effects and is not based on specific experimental data for this compound.

This compound is commercially available as a stable isotope-labeled standard. medchemexpress.commedchemexpress.com In this capacity, it is used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of the non-deuterated 3-pyridylacetic acid in biological matrices like plasma and urine.

Furthermore, it can be used as a tracer in studies investigating the biotransformation of other drugs that are metabolized to 3-pyridylacetic acid. For instance, in studies of nicotine (B1678760) metabolism, co-administration of a drug and a deuterated tracer like this compound can help to elucidate the metabolic pathways and quantify the contribution of different routes to the formation of this metabolite.

Application in Chemical Biology for Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org The development of such probes often requires a scaffold that can be readily modified to introduce reporter tags (e.g., fluorescent dyes, biotin) or reactive groups. While there is no specific literature describing the use of this compound in chemical probe development, its structure, featuring a carboxylic acid handle, makes it a suitable starting material for such endeavors. The deuterated core could provide enhanced metabolic stability to the final probe, which is often a desirable feature for in vivo applications. The carboxylic acid can be readily coupled to amines or alcohols to attach the desired functionality for probing biological processes.

Integration into Cleavable Linker Systems for Targeted Delivery Research

The use of cleavable linkers in drug-conjugate systems is a cornerstone of targeted therapy, allowing for the controlled release of a therapeutic agent at a specific site of action. While direct evidence of this compound's integration into such systems is not prevalent in public literature, its structural features and isotopic labeling make it an ideal candidate for research in this area.

In this context, the non-deuterated parent compound, 3-pyridylacetic acid, is a known metabolite of nicotine and other alkaloids. ebi.ac.uknih.gov Researchers could theoretically incorporate the 3-pyridylacetic acid moiety into a linker system. The deuterated analogue, this compound, would then function as a stable isotope tracer. By using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can differentiate the deuterated linker fragments from any endogenous, non-deuterated analogues. This allows for precise tracking of the drug conjugate's distribution, stability, and the kinetics of its cleavage in complex biological matrices, providing critical data for optimizing linker design for therapeutic applications. The synthesis and application of various isotopically labelled compounds are central themes in dedicated international symposiums, highlighting the importance of such tools in research. nih.goviaea.org

Enzymatic Cleavage Assay Development and Optimization

Deuterium-labeled compounds are powerful probes for studying enzyme mechanisms. nih.gov The development of enzymatic assays can be significantly enhanced by using this compound to investigate the kinetics and mechanism of bond cleavage. The primary tool for this is the determination of the kinetic isotope effect (KIE), which compares the rate of a reaction using a deuterated substrate versus its non-deuterated counterpart.

If an enzymatic reaction involves the breaking of a carbon-hydrogen bond at one of the deuterated positions on the molecule, substituting deuterium for hydrogen will typically slow the reaction down. A significant KIE (where kH/kD > 1) provides strong evidence that the C-H bond cleavage is a rate-limiting or partially rate-limiting step in the enzymatic mechanism. For instance, in a study on dihydroorotate (B8406146) oxidase, various deuterated substrates were used to demonstrate that two separate C-H bond cleavage steps were partially rate-limiting, suggesting a stepwise mechanism. nih.gov

Similarly, this compound could be employed to study enzymes that metabolize pyridyl compounds or to characterize novel esterases designed to cleave a 3-pyridylacetate-linked prodrug. By measuring the KIE, researchers can gain fundamental insights into the catalytic mechanism, which is essential for enzyme engineering and drug design.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for an Enzymatic Assay

| Substrate | Reaction Rate (Vmax) | KIE (kH/kD) | Mechanistic Implication |

| 3-Pyridylacetic acid | 100 units/min | - | Baseline (non-deuterated) |

| 3-Pyridylacetic acid-D4 | 12.5 units/min | 8.0 | C-D bond cleavage is the primary rate-determining step. nih.gov |

| 3-Pyridylacetic acid-D4 | 33.3 units/min | 3.0 | C-D bond cleavage is partially rate-limiting. nih.gov |

| 3-Pyridylacetic acid-D4 | 95.2 units/min | 1.05 | C-D bond cleavage is not involved in the rate-determining step. |

Contribution to Understanding Pyridine Ring System Reactivity and Derivatization

The selective introduction of deuterium into a molecule like pyridine provides a subtle but powerful modification to study its chemical reactivity and to develop novel derivatization strategies. researchgate.net Research into the deuteration of pyridine rings has revealed sophisticated methods for achieving high regioselectivity, offering deeper insights into the factors that govern C-H bond activation.

Recent studies have explored several methods for the deuteration of pyridine derivatives:

Base-Mediated Deuteration : Using a base such as potassium tert-butoxide (KOtBu) in a deuterated solvent like DMSO-d6 allows for the labeling of remote positions (meta and para) of the pyridine ring. rsc.orgresearchgate.net

Electrochemical Deuteration : An electroreductive system using heavy water (D₂O) as the deuterium source can achieve direct and highly selective C4-deuteration of various pyridine derivatives at room temperature, avoiding the need for metal catalysts or strong acids/bases. nih.gov This method has proven effective for the late-stage modification of complex, biologically relevant molecules. nih.gov

A significant contribution to this field involves the use of temporary activating groups to direct deuteration. Studies on pyridyl phosphonium (B103445) salts have shown that the phosphonium moiety can act as a temporary electron-withdrawing group. rsc.orgresearchgate.net This group blocks the para-position and increases the acidity of the adjacent ortho- and meta-protons, enabling selective deuteration at these sites. This approach demonstrates how isotopic labeling can be used not only to probe reactivity but also to develop synthetic methodologies for creating specifically labeled or functionalized pyridines.

Table 2: Comparison of Pyridine Deuteration Methodologies

| Method | Reagents/Conditions | Typical Regioselectivity | Reference |

| Base-Mediated | KOtBu, DMSO-d6, 90-100 °C | Distal positions (3, 4, 5) on 2-substituted pyridines | rsc.org |

| Electrochemical | Constant current, D₂O, ⁿBu₄NI, DMF, Pb cathode | C4-position | nih.gov |

| Phosphonium Salt Directed | 1. Formation of pyridyl phosphonium salt. 2. Base (e.g., KOtBu), DMSO-d6 | Positions ortho/meta to the nitrogen, depending on steric accessibility | rsc.orgresearchgate.net |

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry is an increasingly vital tool that complements experimental research, providing predictive insights into molecular properties and reaction pathways. In the study of deuterated pyridines, molecular modeling has been used to understand and predict the regioselectivity of deuteration reactions.

For example, in the investigation of base-mediated deuteration of pyridyl phosphonium salts, computational analysis was performed to predict the thermodynamic feasibility of deprotonation at various positions on the pyridine ring. rsc.orgchemrxiv.org These calculations, based on the stability of the resulting anion, suggested that deprotonation should become easier upon formation of the phosphonium salt and that the meta-positions would be favored over the ortho-position. rsc.org

While these thermodynamic models provided a strong rationale for the observed outcomes, the experimental results also highlighted the importance of other factors, such as sterics, which could dramatically affect the predictions. rsc.org This interplay between computational prediction and experimental validation is crucial; it allows researchers to build more accurate models of chemical reactivity and to rationally design experiments. The use of this compound and related labeled compounds in such studies provides precise experimental data to test and refine these theoretical models.

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches for Enhanced Isotopic Purity and Yield

Current synthesis of the non-deuterated 3-Pyridylacetic acid hydrochloride often involves multi-step processes starting from materials like 3-vinylpyridine (B15099) or nicotinic acid. guidechem.comgoogle.comgoogle.com A key future direction will be the strategic adaptation of these routes using deuterated reagents at critical steps to introduce the four deuterium (B1214612) atoms onto the acetic acid moiety. For instance, research could explore optimized conditions for reactions such as the Willgerodt-Kindler reaction using deuterated solvents or reagents to achieve high levels of deuterium incorporation. guidechem.com

A significant challenge is ensuring high isotopic purity, minimizing the presence of partially labeled (D1, D2, D3) or unlabeled (D0) species. Novel purification techniques, beyond standard recrystallization, such as preparative high-performance liquid chromatography (HPLC), could be optimized for the separation of these isotopic variants. The goal is to achieve isotopic enrichment greater than 99%, which is critical for reducing analytical interference and ensuring the highest accuracy in quantitative studies. aptochem.com

| One-Pot Synthesis | Streamline the reaction pathway from a deuterated precursor. | Reduced synthesis time and resource consumption. google.com |

Expanded Applications in Targeted Metabolomics and Proteomics

Deuterated compounds are invaluable tools in quantitative analysis. clearsynth.com The primary application of 3-Pyridylacetic acid-D4 hydrochloride is as an internal standard for the precise measurement of its non-labeled counterpart in biological matrices like blood and urine. medchemexpress.comhmdb.ca This is crucial for pharmacokinetic studies of nicotine (B1678760) metabolism and for biomarker research in contexts such as tobacco exposure. hmdb.ca

Targeted Metabolomics: In targeted metabolomics, researchers quantify a specific, predefined set of metabolites. By adding a known amount of this compound to a sample, any variability during sample preparation, injection, and ionization in the mass spectrometer can be corrected. aptochem.comacs.org This allows for the highly accurate determination of 3-Pyridylacetic acid concentrations, providing reliable data for studies on nicotine's metabolic fate. aquigenbio.com

Targeted Proteomics: The application of stable isotope-labeled standards extends to proteomics, particularly in the absolute quantification of proteins. acs.org While this compound is a small molecule, the principles of its use are relevant. In targeted proteomics, stable isotope-labeled (SIL) peptides that are fragments of a target protein are used as internal standards. bioanalysis-zone.com Future research could explore metabolic pathways where 3-Pyridylacetic acid interacts with or modifies proteins, allowing the D4-labeled compound to act as a tracer to quantify these protein modifications indirectly.

Table 2: Role in Quantitative 'Omics'

| Field | Application of 3-Pyridylacetic acid-D4 HCl | Research Benefit |

|---|---|---|

| Metabolomics | Internal standard for quantifying endogenous 3-Pyridylacetic acid. | Accurate tracking of nicotine metabolism and exposure. nih.gov |

| Proteomics | Tracer for quantifying protein adduction or modification by related metabolites. | Understanding molecular interactions and downstream biological effects. |

Advanced Spectroscopic Techniques for Structural and Dynamic Research

The presence of deuterium atoms provides a unique handle for advanced spectroscopic analysis. While routinely used in mass spectrometry for differentiation from the analyte, other techniques can leverage the isotopic label for more in-depth structural and dynamic studies.

Mass Spectrometry (MS): Tandem MS (MS/MS) is the standard for using deuterated internal standards. The parent ion of the D4-labeled compound has a mass-to-charge ratio (m/z) that is four units higher than the unlabeled analyte. Upon fragmentation, the resulting product ions also retain this mass difference, allowing for highly specific and simultaneous detection without cross-signal interference. aptochem.comacs.org Future work may involve high-resolution mass spectrometry to further investigate any subtle in-source fragmentation differences between the labeled and unlabeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR is a powerful but less commonly used technique that could provide significant insights. A ²H NMR spectrum of this compound would show a signal only from the deuterium nuclei, confirming the exact location and purity of the isotopic labels. Furthermore, advanced NMR techniques could study the compound's interaction with biological macromolecules, with the deuterium label serving as a silent point in ¹H NMR, simplifying complex spectra and helping to elucidate binding modes.

Integration with Systems Biology for Comprehensive Metabolic Understanding

Systems biology aims to create comprehensive computational models of biological systems by integrating data from various 'omics' disciplines. The high-quality, quantitative data generated using this compound as an internal standard is essential for building accurate and predictive metabolic models.

By precisely measuring the flux through the nicotine degradation pathway, researchers can better understand how it connects with other central metabolic networks in the body. hmdb.ca This quantitative data can be used as an input for constructing detailed models of cellular or whole-body metabolism. Such models can help predict the downstream effects of nicotine exposure, identify potential points of metabolic vulnerability, and understand inter-individual variability in nicotine metabolism. This approach moves beyond simply measuring a single metabolite to understanding its role within the context of the entire biological system.

Potential as a Research Scaffold for New Chemical Entity Development

The 3-pyridylacetic acid structure is a recognized scaffold in medicinal chemistry. iarc.frmdpi.com The strategic replacement of hydrogen with deuterium, known as deuteration, has become a validated approach in drug discovery to improve the pharmacokinetic profiles of molecules. nih.govnih.gov

This "deuterium switch" can slow down metabolism by strengthening the carbon-hydrogen bonds at metabolic "soft spots." researchgate.netresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can reduce the rate of metabolic breakdown. researchgate.net This can result in improved drug half-life, increased exposure, and potentially a better safety profile by reducing the formation of reactive metabolites. nih.gov

The this compound structure itself could serve as a starting point or fragment for developing new chemical entities. By modifying the pyridine (B92270) ring or the carboxylic acid group while retaining the deuterated methylene (B1212753) group, medicinal chemists could explore new drug candidates for various targets. The deuterated portion of the molecule could be strategically placed to block known metabolic pathways, thereby creating more stable and effective therapeutics. This approach has been successfully used in FDA-approved drugs like deutetrabenazine, highlighting the significant potential of leveraging deuteration in novel drug design. nih.govresearchgate.net

Q & A

Q. How to resolve contradictions in metabolic half-life data between deuterated and non-deuterated forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.